Ethyl 2-benzamido-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a versatile chemical compound extensively used in diverse scientific research. Its unique molecular structure enables its application in various fields, including pharmaceutical drug development, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-1-benzothiophene-3-carboxylate typically involves a multicomponent reaction. One common method is the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane and triethylamine . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceutical Drug Development: The compound serves as a scaffold for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Materials Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of various organic molecules, enabling the construction of complex chemical structures.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Ethyl 2-benzamido-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares a similar benzothiophene core but differs in its functional groups.
Ethyl 2-(benzoylamino)-1-benzothiophene-3-carboxylate: Another closely related compound with slight variations in its substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2-benzamido-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMRVBYVBVMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.